Isoindoline Hydrochloride: A Technical Guide for Researchers
Isoindoline Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isoindoline hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. This document details its fundamental molecular properties, experimental protocols for its synthesis and biological evaluation, and a summary of its diverse applications in drug development.
Core Molecular Attributes
Isoindoline hydrochloride is the hydrochloride salt of 2,3-dihydro-1H-isoindole. The addition of hydrochloric acid enhances the compound's stability and solubility, facilitating its use in various research and pharmaceutical applications.[1]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ClN | [2][3] |
| Molecular Weight | 155.62 g/mol | [2][3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 275 - 276 °C | [4] |
| Solubility | Soluble in water | [1] |
Synthesis of Isoindoline Hydrochloride
A common method for the synthesis of isoindoline is the catalytic hydrogenation of phthalonitrile. The resulting isoindoline can then be converted to its hydrochloride salt.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol is adapted from established industrial processes for the synthesis of isoindoline.[5]
Materials:
-
Phthalonitrile
-
Tetrahydrofuran (THF)
-
5% Platinum on carbon (Pt/C) catalyst
-
Hydrogen gas (H₂)
-
Ethyl acetate
-
2.5 N Hydrochloric acid (HCl) in ethyl acetate
Procedure:
-
In a high-pressure reactor, dissolve phthalonitrile in tetrahydrofuran.
-
Add the 5% Pt/C catalyst to the solution. The catalyst loading is typically around 20% by weight of the phthalonitrile.[5]
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 150-180 bars.[5]
-
Heat the reaction mixture to 50-70 °C and maintain vigorous stirring.[5]
-
Monitor the reaction progress by hydrogen uptake. The reaction is typically complete within 6-9 hours.[5]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Pt/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove the THF, yielding crude isoindoline.
-
Dissolve the crude isoindoline in ethyl acetate.
-
Slowly add a solution of 2.5 N HCl in ethyl acetate to the isoindoline solution with stirring.
-
A precipitate of isoindoline hydrochloride will form.
-
Collect the solid by filtration, wash with ethyl acetate, and dry in a vacuum oven.
This process can yield isoindoline hydrochloride with a purity of over 98%.[5]
Synthesis Workflow
Caption: Workflow for the synthesis of isoindoline hydrochloride.
Biological Activities and Applications
The isoindoline scaffold is a key structural motif in a number of clinically approved drugs and serves as a versatile building block in drug discovery.[2][4] Derivatives of isoindoline have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[6]
Enzyme Inhibition
Isoindoline derivatives have been identified as potent inhibitors of several key enzymes, making them attractive candidates for the treatment of various diseases.
| Target Enzyme | Therapeutic Area | Example IC₅₀/Kᵢ Values | Reference |
| Dipeptidyl Peptidase IV (DPP-IV) | Type 2 Diabetes | IC₅₀ = 38 nM and 55 nM for a dual DPP8/9 inhibitor | [2] |
| Carbonic Anhydrase (hCA I and II) | Glaucoma, Epilepsy | Kᵢ = 11.48 ± 4.18 nM (hCA I), 9.32 ± 2.35 nM (hCA II) for derivative 2f | [1] |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | IC₅₀ = 4.65-12.83 nM for isoxazole derivatives | [7] |
Anticancer Activity
Numerous studies have highlighted the potential of isoindoline derivatives as anticancer agents.[1][8] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[9]
| Cell Line | Cancer Type | Example IC₅₀ Value | Reference |
| A549 | Lung Carcinoma | IC₅₀ = 19.41 ± 0.01 μM for compound 7 | [8] |
| HeLa | Cervical Cancer | Cell-selective activity observed for compounds 9 and 11 | [8] |
| C6 | Glioma | Higher activity than 5-FU at 100 μM for compound 11 | [8] |
Therapeutic Potential of Isoindoline Derivatives
Caption: Biological targets and therapeutic applications of isoindoline derivatives.
Experimental Protocols for Biological Assays
Carbonic Anhydrase Inhibition Assay
This protocol is based on the esterase activity of carbonic anhydrase.[1]
Materials:
-
Purified human carbonic anhydrase I and II (hCA I and hCA II)
-
4-Nitrophenyl acetate (NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
Isoindoline derivative (test compound)
-
Acetazolamide (standard inhibitor)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare solutions of the test compound and acetazolamide in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add Tris-HCl buffer, the enzyme solution (hCA I or hCA II), and the test compound or standard inhibitor at various concentrations.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding the NPA substrate.
-
Immediately measure the change in absorbance at 348 nm over time using a spectrophotometer. The hydrolysis of NPA to 4-nitrophenol results in an increase in absorbance.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ and/or Kᵢ values.
Anticancer Cytotoxicity Assay (BrdU Assay)
This protocol describes a method to evaluate the antiproliferative activity of isoindoline derivatives on cancer cell lines.[8]
Materials:
-
A549 (or other cancer cell line) and a healthy control cell line (e.g., L929)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
Isoindoline derivative (test compound)
-
5-Fluorouracil (5-FU) as a positive control
-
BrdU labeling solution
-
Anti-BrdU-POD antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., H₂SO₄)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and the positive control (5-FU) for 24, 48, or 72 hours.
-
Add the BrdU labeling solution to each well and incubate for an additional 2-4 hours.
-
Remove the labeling medium and fix the cells.
-
Add the anti-BrdU-POD antibody solution and incubate.
-
Wash the wells and add the substrate solution.
-
After a short incubation, add the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for the test compound.
Spectroscopic Data
¹H and ¹³C NMR of Isoindoline Derivatives:
-
¹H NMR: Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The protons on the five-membered ring (CH₂) usually resonate as singlets or multiplets between δ 4.0-5.5 ppm, depending on the substitution pattern.[3][10][11]
-
¹³C NMR: Aromatic carbons are observed in the region of δ 120-150 ppm. The carbons of the five-membered ring typically appear between δ 45-75 ppm.[3][10][11]
This technical guide provides a foundational understanding of isoindoline hydrochloride for researchers in drug development. The versatility of the isoindoline scaffold, coupled with its diverse biological activities, underscores its continued importance in the pursuit of novel therapeutics.
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Synthesis and pharmacological characterization of potent, selective, and orally bioavailable isoindoline class dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6320058B2 - Process for the preparation of isoindoline - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. researchgate.net [researchgate.net]
